molecular formula C10H19NO5S B189840 6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester CAS No. 140217-83-0

6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester

Cat. No.: B189840
CAS No.: 140217-83-0
M. Wt: 265.33 g/mol
InChI Key: QSZMARFNYYIRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,1-dioxo-1l⁶-[1,4]thiazepane-4-carboxylic acid tert-butyl ester is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered thiazepane ring. Key structural attributes include:

  • Functional groups: A hydroxy group at position 6, two sulfone (dioxo) groups at positions 1 and 1, and a tert-butyl ester-protected carboxylic acid at position 4.
  • Chemical significance: The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes.
  • Applications: Likely serves as an intermediate in pharmaceutical or agrochemical synthesis, though specific applications require further research.

Properties

IUPAC Name

tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)7-8(12)6-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZMARFNYYIRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thioamide and a carboxylic acid group, followed by oxidation to introduce the sulfone functionality . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfide analogs .

Scientific Research Applications

6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its thiazepane ring structure may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

CAS : 1369503-78-5
Molecular Formula : C₁₀H₂₀N₂O₄S
Key Differences :

  • Functional groups: Replaces the hydroxy group with an amino (-NH₂) substituent at position 5.
  • Physicochemical Properties: pKa: Predicted pKa of 5.87 ± 0.20 , indicating moderate acidity, likely due to the amino group’s electron-donating effects.

[1,4]Diazepane-1-carboxylic acid tert-butyl ester

CAS : 112275-50-0
Molecular Formula : C₁₀H₁₈N₂O₂
Key Differences :

  • Ring structure : Diazepane (seven-membered ring with two nitrogen atoms) vs. thiazepane (one sulfur, one nitrogen).
  • Functional groups : Lacks sulfone groups, reducing electron-withdrawing effects and altering solubility.
  • Applications : Diazepane derivatives are common in drug discovery (e.g., protease inhibitors) due to conformational flexibility .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS : 1260610-71-6
Key Differences :

  • Ring structure : Five-membered pyrrolidine vs. seven-membered thiazepane.
  • Substituents : Iodine at the 2-position introduces halogen-based reactivity (e.g., Suzuki coupling) .
  • Safety Profile : Classified as a skin/eye irritant and respiratory hazard, highlighting differences in toxicity compared to the hydroxy-substituted target compound .

Thermal Stability Comparisons with Polymeric tert-Butyl Esters

  • Activation Energy : MA20 (125 kJ/mol) and A20 (116 kJ/mol) show tert-butyl ester cleavage is influenced by adjacent functional groups .
  • Degradation Pathways : In A20, tert-butyl ester cleavage releases isobutene, forming carboxylic acids and cyclic anhydrides . The hydroxy group in the target compound may similarly influence decomposition mechanisms.

Research Findings and Implications

Functional Group Influence: Hydroxy vs. amino groups significantly alter acidity and reactivity. The target compound’s hydroxy group may enable esterification or glycosylation, whereas the amino analog is suited for amide coupling .

Thermal Behavior :

  • The tert-butyl ester’s thermal cleavage in the target compound may parallel A20’s pathway (116 kJ/mol activation energy), forming carboxylic acids without extensive degradation .

Safety and Handling :

  • The absence of halogens or volatile substituents in the target compound likely reduces hazards compared to iodinated analogs .

Biological Activity

6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiazepane ring : The initial step typically includes the reaction of appropriate thioketones with α-amino acids or their derivatives.
  • Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions involving carbon dioxide or suitable carboxylic acid derivatives.
  • Esterification : Finally, tert-butyl esterification is performed using tert-butanol in the presence of an acid catalyst to yield the final product.

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. It is hypothesized to act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
6-Hydroxy...Pseudomonas aeruginosa8 µg/mL

These results indicate that the compound has promising activity against resistant strains of bacteria.

Case Studies

Several case studies have highlighted the efficacy of thiazepane derivatives in treating infections and other diseases:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related thiazepane derivative showed a reduction in bacterial load in murine models infected with Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Case Study 2 : In another investigation, the compound was evaluated for its effects on angiogenesis. The results indicated that it inhibited vascular endothelial growth factor (VEGF) signaling pathways, suggesting potential applications in cancer therapy .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 6-Hydroxy-1,1-dioxo-1λ⁶-[1,4]thiazepane-4-carboxylic acid tert-butyl ester?

Level: Advanced
Answer:
The synthesis of this compound typically involves multi-step protocols, including cyclization, sulfonation, and tert-butyl ester protection. Key steps may include:

  • Cyclization : Formation of the thiazepane ring via nucleophilic substitution or ring-closing metathesis under inert conditions (e.g., nitrogen atmosphere) .
  • Sulfonation : Introduction of the sulfonyl group using sulfonic acid derivatives, optimized at controlled temperatures (e.g., 0–5°C) to avoid side reactions .
  • Esterification : Protection of the carboxylic acid group with tert-butyl groups via Steglich esterification (DCC/DMAP catalysis) or acid-catalyzed tert-butoxycarbonylation .
    Critical parameters include solvent choice (e.g., dichloromethane for sulfonation), catalyst loading (e.g., 10 mol% Pd for reductive steps), and purification via column chromatography or recrystallization .

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural elucidation?

Level: Advanced
Answer:
Discrepancies in spectroscopic data often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Variable Temperature NMR : To identify dynamic rotational isomers causing split peaks .
  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out contaminants .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and substituent positions .

What are the best practices for handling and storing this compound to ensure stability in long-term studies?

Level: Basic
Answer:

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester or sulfonyl group .
  • Handling : Use dry gloves and anhydrous solvents during weighing to avoid moisture-induced degradation .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

How does the tert-butyl ester group influence the compound’s reactivity in downstream functionalization?

Level: Advanced
Answer:
The tert-butyl ester acts as a steric shield, directing reactivity to the sulfonyl and hydroxyl groups. For example:

  • Selective Deprotection : Trifluoroacetic acid (TFA) cleaves the ester while preserving the sulfonyl group, enabling further coupling (e.g., amide bond formation) .
  • Stereoelectronic Effects : The bulky tert-butyl group slows nucleophilic attack at the carbonyl carbon, favoring reactions at the sulfur center .
    Controlled experiments with alternative esters (e.g., methyl) can isolate steric vs. electronic contributions .

What computational methods are suitable for modeling the compound’s conformational dynamics and electronic properties?

Level: Advanced
Answer:

  • DFT Calculations : B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • Molecular Dynamics (MD) Simulations : To study solvent effects on conformational equilibria (e.g., water vs. DMSO) .
  • Docking Studies : For binding affinity predictions if the compound is a protease inhibitor candidate .

How can researchers address low yields in the final sulfonation step of the synthesis?

Level: Advanced
Answer:
Low yields often stem from incomplete sulfonyl group transfer or side reactions. Optimization strategies include:

  • Catalyst Screening : Evaluate Lewis acids (e.g., AlCl₃) to enhance electrophilic sulfonation .
  • Temperature Control : Maintain sub-ambient temperatures (–10°C) to suppress sulfonic acid dimerization .
  • In Situ Quenching : Use aqueous NaHCO₃ to neutralize excess sulfonating agents immediately post-reaction .

What safety precautions are critical when working with intermediates related to this compound?

Level: Basic
Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during sulfonation (toxic SO₂ release) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported in analogs) .
  • Emergency Protocols : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for persistent symptoms .

How can the compound’s solubility profile be tailored for biological assays?

Level: Advanced
Answer:

  • Co-Solvents : Use DMSO (≤5% v/v) for initial stock solutions, diluted with PBS or cell culture media .
  • Derivatization : Introduce polar groups (e.g., PEG linkers) via ester hydrolysis and re-functionalization .
  • pH Adjustment : Solubility increases in alkaline conditions (pH >8) due to deprotonation of the hydroxyl group .

What analytical techniques are most effective for quantifying trace impurities in bulk samples?

Level: Advanced
Answer:

  • LC-MS/MS : Detect impurities at ppm levels using selective ion monitoring (SIM) .
  • ICP-OES : For heavy metal residues (e.g., Pd catalysts) with detection limits <0.1 ppm .
  • Karl Fischer Titration : Quantify moisture content (<0.1% w/w) to ensure stability .

How does the compound’s thiazepane ring conformation affect its interaction with biological targets?

Level: Advanced
Answer:

  • Ring Puckering Analysis : NMR NOE correlations or X-ray data to identify dominant chair or boat conformers .
  • SAR Studies : Compare activity of analogs with locked conformations (e.g., bridged derivatives) .
  • Docking Simulations : Map binding poses to active sites (e.g., enzyme pockets) to assess steric compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.